

Initial Characterization of Novel CRBN-Recruiting PROTACs: A Technical Guide

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Compound of Interest

Compound Name: Ethanolamine-Thalidomide-4-OH

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Introduction

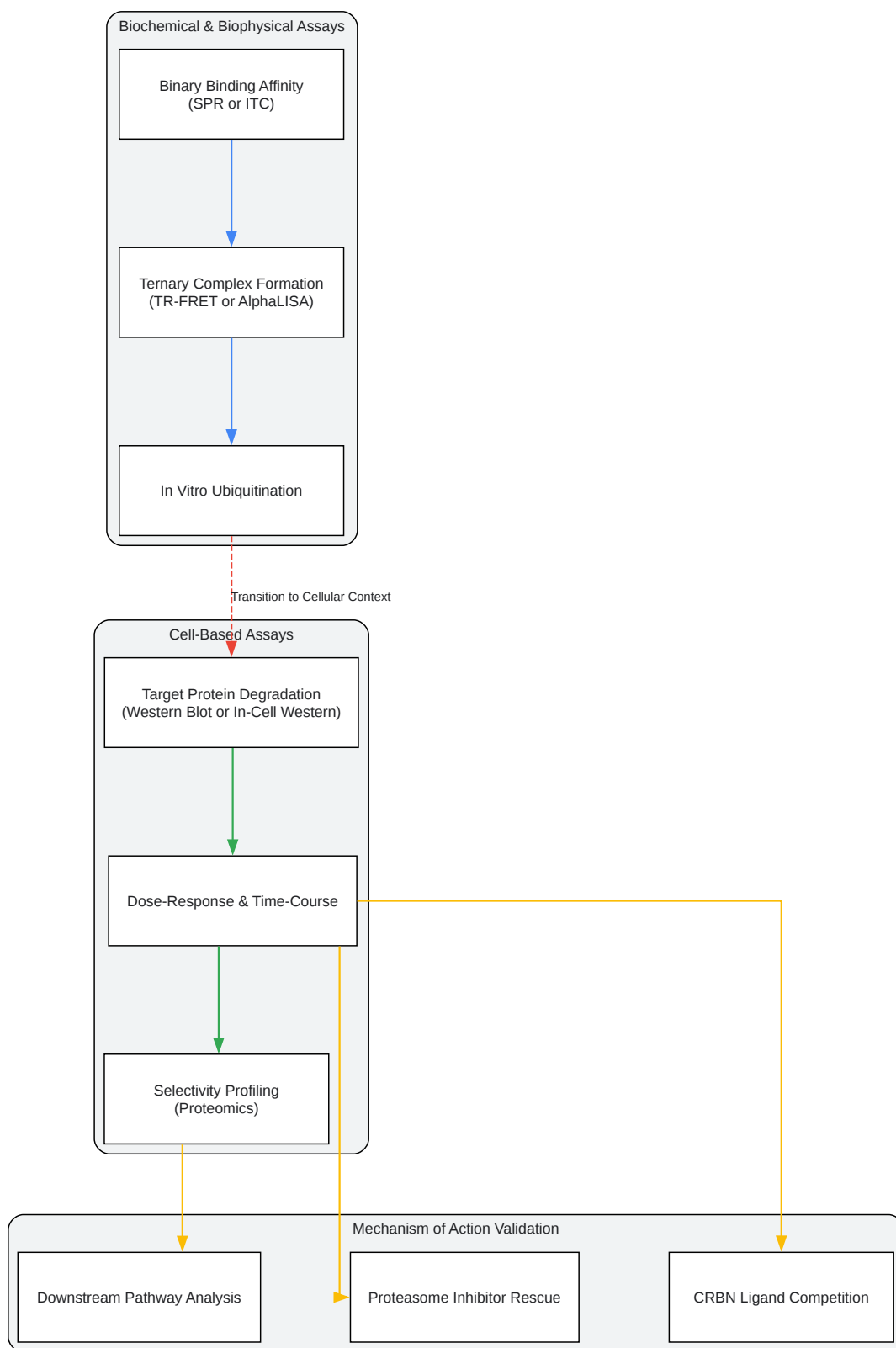
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This guide focuses on PROTACs that recruit Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3][4]

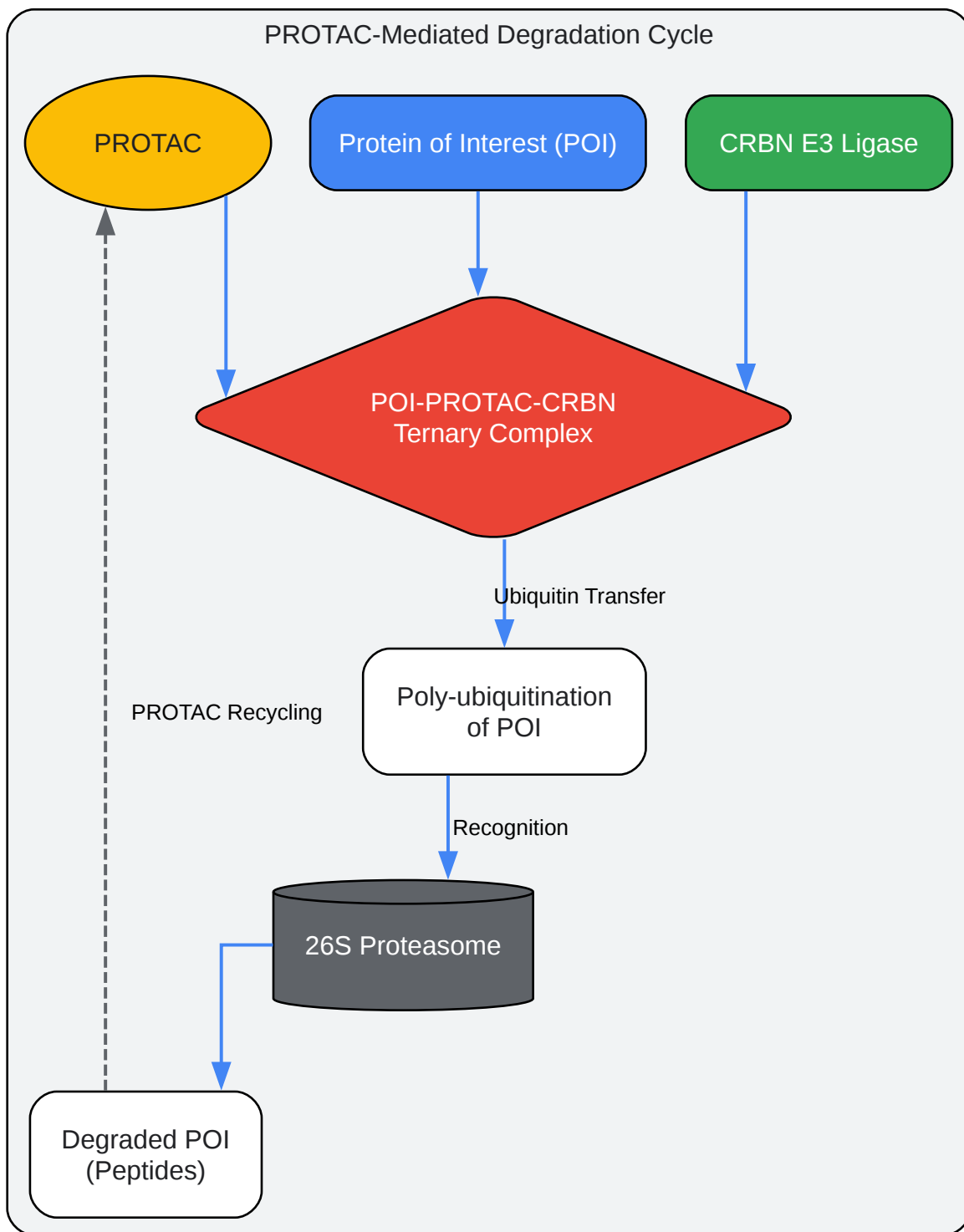
The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is the crucial first step in the mechanism of action.[2] This proximity induces the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[1]

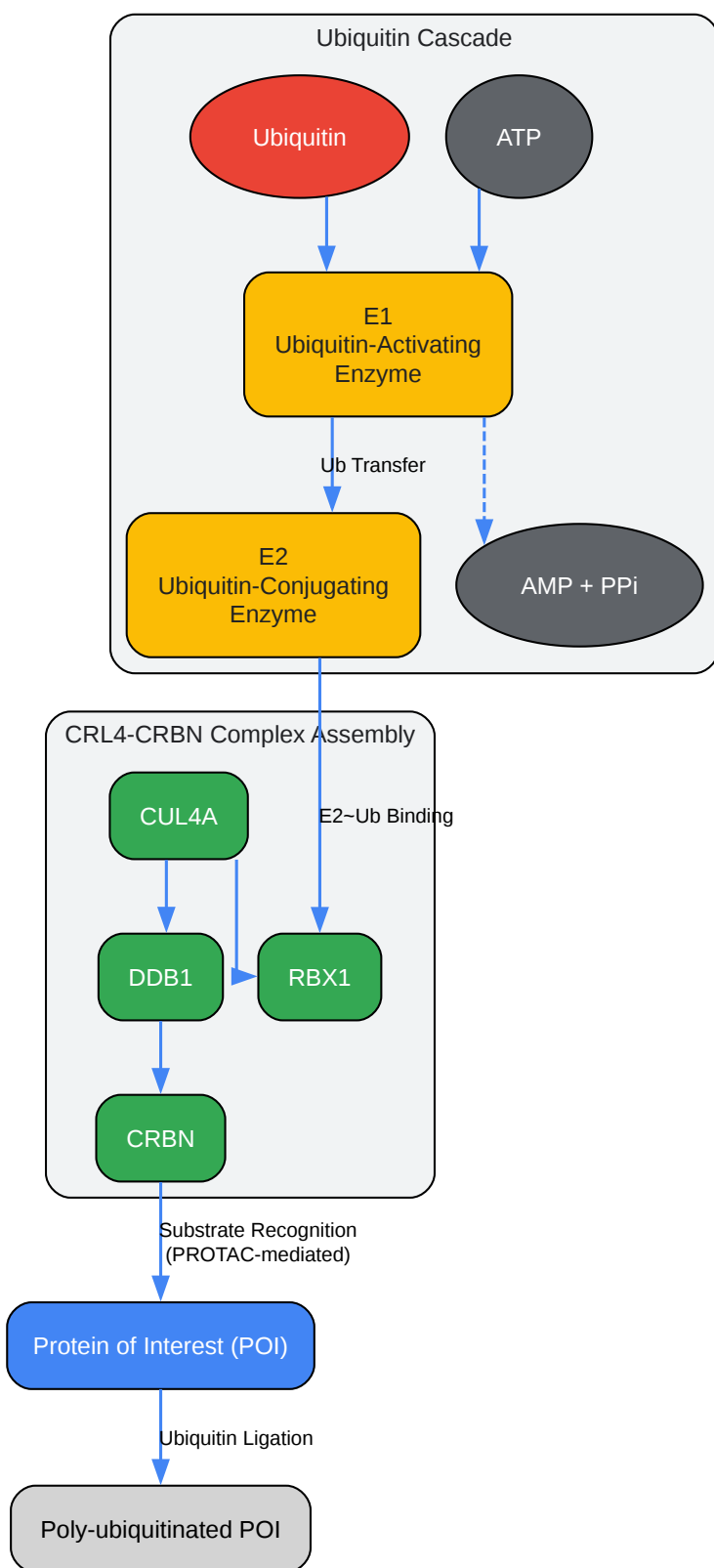
This technical guide provides an in-depth overview of the essential experiments for the initial characterization of novel CRBN-recruiting PROTACs, complete with detailed protocols, data presentation guidelines, and visual representations of key processes.

Core Experimental Workflow

The initial characterization of a novel CRBN-recruiting PROTAC follows a logical progression from biochemical and biophysical validation of molecular interactions to cell-based confirmation of protein degradation and downstream effects.







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